molecular formula C14H14F4N4O3S B10943797 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylbenzyl)acetamide

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B10943797
M. Wt: 394.35 g/mol
InChI Key: RKLVWIWAQRTFCL-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)BENZYL]-2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a sulfonamide group, and a pyrazole ring with difluoromethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(AMINOSULFONYL)BENZYL]-2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzyl and pyrazole intermediates. The benzyl intermediate is synthesized through a series of reactions involving sulfonation and amination, while the pyrazole intermediate is prepared via cyclization reactions involving difluoromethyl-substituted precursors. The final step involves coupling these intermediates under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-[4-(AMINOSULFONYL)BENZYL]-2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)BENZYL]-2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various biological pathways, modulating their activity. These interactions lead to the compound’s observed biological effects, which are currently under investigation in various research studies.

Comparison with Similar Compounds

    N-[4-(AMINOSULFONYL)BENZYL]-2-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE: Similar structure but with trifluoromethyl groups instead of difluoromethyl.

    N-[4-(AMINOSULFONYL)BENZYL]-2-[3,5-BIS(METHYL)-1H-PYRAZOL-1-YL]ACETAMIDE: Similar structure but with methyl groups instead of difluoromethyl.

Uniqueness: The presence of difluoromethyl groups in N-[4-(AMINOSULFONYL)BENZYL]-2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

Properties

Molecular Formula

C14H14F4N4O3S

Molecular Weight

394.35 g/mol

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C14H14F4N4O3S/c15-13(16)10-5-11(14(17)18)22(21-10)7-12(23)20-6-8-1-3-9(4-2-8)26(19,24)25/h1-5,13-14H,6-7H2,(H,20,23)(H2,19,24,25)

InChI Key

RKLVWIWAQRTFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)S(=O)(=O)N

Origin of Product

United States

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